molecular formula C7H4Cl2O3S B1619860 4-chlorosulfonylbenzoyl chloride CAS No. 7516-60-1

4-chlorosulfonylbenzoyl chloride

Cat. No.: B1619860
CAS No.: 7516-60-1
M. Wt: 239.07 g/mol
InChI Key: JYJUMAFOXPQPAU-UHFFFAOYSA-N
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Description

4-Chlorosulfonylbenzoyl chloride (hypothetical structure: ClSO₂-C₆H₄-COCl) is a highly reactive aromatic compound featuring both a sulfonyl chloride (-SO₂Cl) and a benzoyl chloride (-COCl) group at the para position. For instance, 4-chlorobenzenesulfonyl chloride (CAS 98-60-2, C₆H₄Cl₂O₂S) and 4-chlorobenzoyl chloride (CAS 122-01-0, C₇H₄Cl₂O) are well-characterized derivatives with similar functional groups . These compounds are pivotal in organic synthesis for introducing sulfonyl or acyl moieties into target molecules. Reactivity arises from the electrophilic nature of the -SO₂Cl and -COCl groups, enabling nucleophilic substitutions or condensations in pharmaceuticals, agrochemicals, and polymer industries.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-chlorosulfonylbenzoyl chloride can be synthesized through the chlorosulfonation of benzoic acid derivatives. One common method involves the reaction of p-toluenesulfonyl chloride with chromium(VI) oxide in acetic anhydride and acetic acid at room temperature. The mixture is then heated to 40°C for 2 hours, followed by pouring into ice water, filtering, and drying to obtain the product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chlorosulfonation processes using readily available reagents such as sulfur dioxide and chlorine. The reaction conditions are optimized to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

4-chlorosulfonylbenzoyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include alcohols, amines, and other nucleophiles. The reactions are typically carried out under controlled conditions to ensure the desired product formation.

Major Products Formed

The major products formed from reactions with this compound include esters, amides, and sulfonyl derivatives, depending on the nature of the reacting nucleophile .

Mechanism of Action

The mechanism of action of 4-chlorosulfonylbenzoyl chloride involves electrophilic substitution reactions. The chlorosulphonyl group acts as an electrophile, reacting with nucleophiles to form various products. The reaction typically proceeds through the formation of a σ-complex, followed by the elimination of a proton to yield the final product .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare 4-chlorosulfonylbenzoyl chloride (inferred properties) with analogous sulfonyl and benzoyl chlorides from the evidence:

Compound Molecular Formula Molecular Weight Key Substituents Reactivity/Applications Reference
4-Chlorobenzenesulfonyl chloride C₆H₄Cl₂O₂S 211.06 g/mol -Cl (para), -SO₂Cl (para) High electrophilicity; forms sulfonamides, sulfonate esters. Used in dye synthesis.
4-Chlorobenzoyl chloride C₇H₄Cl₂O 175.01 g/mol -Cl (para), -COCl (para) Acylating agent for amines/alcohols. Key intermediate in drug synthesis (e.g., diuretics).
4-Ethylbenzenesulfonyl chloride C₈H₉ClO₂S 204.67 g/mol -C₂H₅ (para), -SO₂Cl (para) Reduced reactivity vs. chloro analog due to electron-donating ethyl group.
2-Chloro-4-cyanobenzenesulfonyl chloride C₇H₃Cl₂NO₂S 251.08 g/mol -Cl (ortho), -CN (meta), -SO₂Cl (para) Enhanced electrophilicity from -CN; used in heterocyclic synthesis.
Biphenyl-4-sulfonyl chloride C₁₂H₉ClO₂S 252.72 g/mol Biphenyl core, -SO₂Cl (para) Steric hindrance slows reactions; used in polymer crosslinking.
4-Fluoro-2-methylbenzenesulfonyl chloride C₇H₆ClFO₂S 208.64 g/mol -F (para), -CH₃ (ortho), -SO₂Cl (para) Fluorine increases stability; methyl group influences regioselectivity.

Key Comparative Insights:

Electrophilic Reactivity: Chloro-substituted derivatives (e.g., 4-chlorobenzenesulfonyl chloride) exhibit higher reactivity than alkyl-substituted analogs (e.g., 4-ethylbenzenesulfonyl chloride) due to the electron-withdrawing -Cl group activating the -SO₂Cl . The cyano group in 2-chloro-4-cyanobenzenesulfonyl chloride further enhances electrophilicity, making it superior for coupling reactions .

Steric and Electronic Effects :

  • Bulky substituents (e.g., biphenyl in biphenyl-4-sulfonyl chloride) reduce reaction rates due to steric hindrance, whereas fluorine in 4-fluoro-2-methylbenzenesulfonyl chloride improves thermal stability .

Functional Group Versatility :

  • Benzoyl chlorides (e.g., 4-chlorobenzoyl chloride) are preferred for acylation, while sulfonyl chlorides excel in sulfonation reactions. A dual-functional compound like this compound (hypothetical) could enable sequential modifications in multi-step syntheses .

Q & A

Basic Research Questions

Q. What safety protocols are critical when handling 4-chlorosulfonylbenzoyl chloride in laboratory settings?

  • Methodological Answer : Researchers must wear impervious gloves (tested for chemical resistance), tightly sealed goggles, and protective clothing to prevent skin/eye contact. Use a respirator if vapor concentrations exceed safe limits. Ensure adequate ventilation and avoid release into the environment. Contaminated materials should be neutralized (e.g., with sodium bicarbonate) and disposed of as hazardous waste .

Q. What synthetic routes are commonly used to prepare this compound?

  • Methodological Answer : A primary method involves chlorosulfonation of p-chlorobenzoic acid using chlorosulfonic acid (ClSO₃H) under controlled conditions. Reaction efficiency is monitored via TLC or FTIR to track the disappearance of starting material. Post-synthesis, the product is purified via vacuum distillation or recrystallization to remove by-products like HCl .

Q. Which spectroscopic techniques confirm the structural integrity of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Look for characteristic shifts for the sulfonyl (δ ~120-130 ppm for sulfur-linked carbons) and carbonyl (δ ~170 ppm) groups.
  • IR Spectroscopy : Peaks at ~1770 cm⁻¹ (C=O stretch) and ~1370/1170 cm⁻¹ (S=O asymmetric/symmetric stretches).
  • Mass Spectrometry : Molecular ion [M]⁺ at m/z ~218.6 (Cl isotopes included) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported reactivity of this compound with amines versus alcohols?

  • Methodological Answer : Conduct kinetic studies under standardized conditions (solvent, temperature, molar ratios). Use HPLC or in-situ FTIR to track reaction progress. Computational modeling (DFT) can predict nucleophilic attack sites (sulfonyl vs. carbonyl) based on electronic profiles. Compare results with literature to identify solvent or catalyst effects .

Q. What strategies optimize the purification of this compound from acidic by-products?

  • Methodological Answer : Neutralize residual HCl using cold aqueous NaHCO₃, followed by liquid-liquid extraction (e.g., dichloromethane/water). For high-purity requirements, fractional distillation (bp ~150–160°C at reduced pressure) or recrystallization in non-polar solvents (hexane/ethyl acetate) is recommended. Monitor purity via GC-MS .

Q. How can hydrolytic stability studies inform storage protocols for this compound?

  • Methodological Answer : Perform accelerated degradation tests at varying pH (1–13) and temperatures (25–60°C). Quantify decomposition products (e.g., sulfonic acids) using HPLC-UV. Results indicate optimal storage at pH-neutral, anhydrous conditions in amber glass at 2–8°C to minimize hydrolysis .

Q. What computational approaches predict the bioactivity of this compound derivatives in drug design?

  • Methodological Answer : Use molecular docking (AutoDock Vina) to assess binding affinity to target enzymes (e.g., carbonic anhydrase). QSAR models trained on sulfonamide datasets can predict logP, solubility, and toxicity. Validate predictions with in vitro assays .

Q. Data Contradiction Analysis

Q. How should conflicting data on the catalytic efficiency of this compound in Friedel-Crafts reactions be addressed?

  • Methodological Answer : Replicate experiments using identical substrates (e.g., benzene), catalysts (AlCl₃ vs. FeCl₃), and stoichiometry. Compare yields and side products via GC-MS. Contradictions may arise from trace moisture or varying reaction times. Publish raw data and experimental parameters for peer validation .

Properties

CAS No.

7516-60-1

Molecular Formula

C7H4Cl2O3S

Molecular Weight

239.07 g/mol

IUPAC Name

4-chlorosulfonylbenzoyl chloride

InChI

InChI=1S/C7H4Cl2O3S/c8-7(10)5-1-3-6(4-2-5)13(9,11)12/h1-4H

InChI Key

JYJUMAFOXPQPAU-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C(=O)Cl)S(=O)(=O)Cl

Canonical SMILES

C1=CC(=CC=C1C(=O)Cl)S(=O)(=O)Cl

Key on ui other cas no.

7516-60-1

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Oxalyl chloride (2.2 mL) was added to a mixture of 4-(chlorosulfonyl)benzoic acid (0.662 g, 3.0 mmol) in anhydrous dichloromethane (25 mL) followed by one small drop of N,N-dimethylformamide. The mixture was stirred at room temperature overnight. Then the mixture was then concentrated to provide 4-(chlorosulfonyl)benzoyl chloride which was used without additional purification.
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Synthesis routes and methods II

Procedure details

Oxalyl chloride (1.179 g, 9.29 mmol) is added to a suspension of 4-chlorosulfonyl-benzoic acid (1.025 g, 4.64 mmol) in 10 mL of DCM at RT. A drop of DMF is added. Stirring is continued for 2.5 days. A pale yellow solution results. The reaction mixture is concentrated under vacuum. Toluene is added and the mixture is concentrated under vacuum again. This last process is repeated twice more, and the mixture is finally dried under vacuum to give 4-chlorosulfonyl-benzoyl chloride as a pale yellow solid.
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1.179 g
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